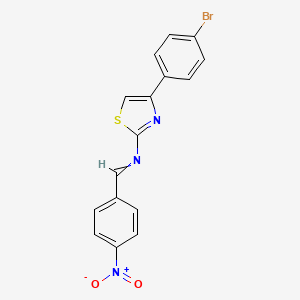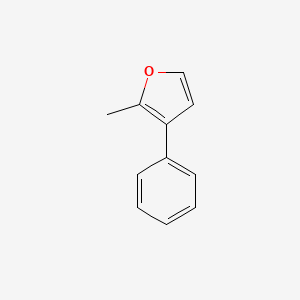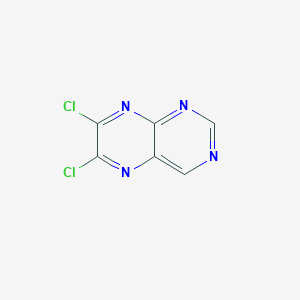
6,7-Dichloropteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloropteridine is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures composed of a pyrimidine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloropteridine typically involves the chlorination of pteridine derivatives. One common method is the direct chlorination of pteridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes the preparation of intermediate compounds, followed by selective chlorination. The reaction conditions are optimized to achieve high yields and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dichloropteridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 6 and 7 can be replaced by nucleophiles such as thiols, amines, and alkoxides. This reaction is facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium benzylmercaptide, thiourea, and various amines are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include substituted pteridines, mercapto derivatives, and various functionalized pteridine compounds.
Aplicaciones Científicas De Investigación
6,7-Dichloropteridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme cofactors and biological pigments. Pteridines are known to play roles in various biological processes, including the biosynthesis of folic acid and other essential biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Pteridine derivatives have shown promise in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloropteridine involves its interaction with specific molecular targets and pathways. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical reactions. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
2,6-Dichloropyridine: A chlorinated derivative of pyridine with applications in pharmaceuticals and agrochemicals.
4,6-Dichloropyrimidine: Used in the synthesis of various heterocyclic compounds and pharmaceuticals.
6,7-Dichloro-1,3-dimethyllumazine: A related pteridine derivative with distinct reactivity towards nucleophiles.
Uniqueness: 6,7-Dichloropteridine is unique due to its specific substitution pattern and the resulting chemical properties. The presence of chlorine atoms at the 6 and 7 positions enhances its reactivity and makes it a valuable intermediate for the synthesis of diverse compounds. Its applications in multiple fields, including chemistry, biology, and medicine, further highlight its significance.
Propiedades
Fórmula molecular |
C6H2Cl2N4 |
|---|---|
Peso molecular |
201.01 g/mol |
Nombre IUPAC |
6,7-dichloropteridine |
InChI |
InChI=1S/C6H2Cl2N4/c7-4-5(8)12-6-3(11-4)1-9-2-10-6/h1-2H |
Clave InChI |
JNSXYQZZOPXSTI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)N=C(C(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol](/img/structure/B15053834.png)
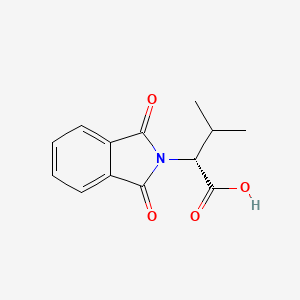
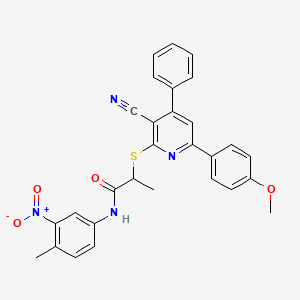
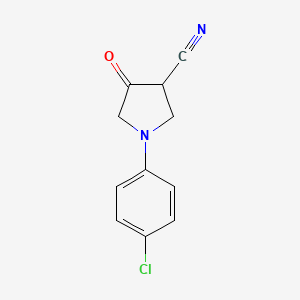

![3-Aminobenzo[b]thiophene-2-carbaldehyde](/img/structure/B15053886.png)
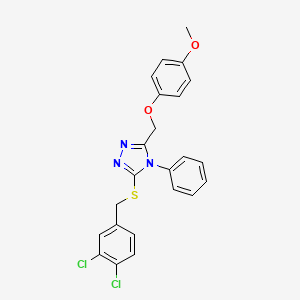
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)

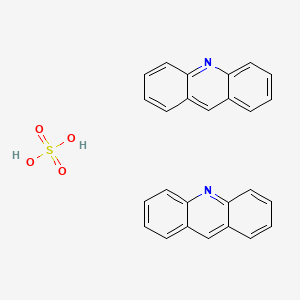
![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
